Cas no 2172163-54-9 (3-amino-5-methylbenzene-1-sulfonyl fluoride)

3-Amino-5-methylbenzene-1-sulfonyl fluoride is a specialized sulfonyl fluoride derivative with applications in organic synthesis and medicinal chemistry. Its key structural features include an amino group and a sulfonyl fluoride moiety, which make it a valuable intermediate for constructing sulfonamide-based compounds. The sulfonyl fluoride group is particularly reactive, enabling selective modifications under mild conditions, while the amino group offers additional functionalization potential. This compound is useful in the development of protease inhibitors and other biologically active molecules due to its ability to act as an electrophilic warhead. It is typically handled under controlled conditions due to its moisture sensitivity. Suitable for researchers working on targeted covalent inhibitors or sulfonamide synthesis.
3-amino-5-methylbenzene-1-sulfonyl fluoride structure
2172163-54-9 structure
Product Name:3-amino-5-methylbenzene-1-sulfonyl fluoride
CAS No:2172163-54-9
MF:C7H8FNO2S
MW:189.207324028015
CID:6062671
PubChem ID:165562966
Update Time:2025-10-28

3-amino-5-methylbenzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 3-amino-5-methylbenzene-1-sulfonyl fluoride
    • 3-Amino-5-methylbenzenesulfonyl fluoride
    • 2172163-54-9
    • EN300-1587283
    • Inchi: 1S/C7H8FNO2S/c1-5-2-6(9)4-7(3-5)12(8,10)11/h2-4H,9H2,1H3
    • InChI Key: IQNFFFJNUDMDQI-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=C(C)C=1)N)(=O)(=O)F

Computed Properties

  • Exact Mass: 189.02597783g/mol
  • Monoisotopic Mass: 189.02597783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 68.5Ų

3-amino-5-methylbenzene-1-sulfonyl fluoride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1587283-0.05g
3-amino-5-methylbenzene-1-sulfonyl fluoride
2172163-54-9
0.05g
$792.0 2023-06-04
Enamine
EN300-1587283-0.1g
3-amino-5-methylbenzene-1-sulfonyl fluoride
2172163-54-9
0.1g
$829.0 2023-06-04
Enamine
EN300-1587283-0.25g
3-amino-5-methylbenzene-1-sulfonyl fluoride
2172163-54-9
0.25g
$867.0 2023-06-04
Enamine
EN300-1587283-0.5g
3-amino-5-methylbenzene-1-sulfonyl fluoride
2172163-54-9
0.5g
$905.0 2023-06-04
Enamine
EN300-1587283-1.0g
3-amino-5-methylbenzene-1-sulfonyl fluoride
2172163-54-9
1g
$943.0 2023-06-04
Enamine
EN300-1587283-2.5g
3-amino-5-methylbenzene-1-sulfonyl fluoride
2172163-54-9
2.5g
$1848.0 2023-06-04
Enamine
EN300-1587283-5.0g
3-amino-5-methylbenzene-1-sulfonyl fluoride
2172163-54-9
5g
$2732.0 2023-06-04
Enamine
EN300-1587283-10.0g
3-amino-5-methylbenzene-1-sulfonyl fluoride
2172163-54-9
10g
$4052.0 2023-06-04
Enamine
EN300-1587283-50mg
3-amino-5-methylbenzene-1-sulfonyl fluoride
2172163-54-9
50mg
$768.0 2023-09-24
Enamine
EN300-1587283-100mg
3-amino-5-methylbenzene-1-sulfonyl fluoride
2172163-54-9
100mg
$804.0 2023-09-24

Additional information on 3-amino-5-methylbenzene-1-sulfonyl fluoride

3-Amino-5-Methylbenzene-1-Sulfonyl Fluoride: A Comprehensive Overview

3-Amino-5-Methylbenzene-1-Sulfonyl Fluoride, also known by its CAS registry number CAS No. 2172163-54-9, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines an aromatic ring with a sulfonyl fluoride group and amino and methyl substituents. The molecule's structure not only imparts it with distinctive chemical properties but also positions it as a valuable intermediate in the synthesis of various bioactive compounds and advanced materials.

The synthesis of 3-Amino-5-Methylbenzene-1-Sulfonyl Fluoride typically involves multi-step chemical reactions, often leveraging Friedel-Crafts acylation or other electrophilic aromatic substitution techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. The compound's sulfonyl fluoride group is particularly reactive, making it a versatile building block in organic synthesis. Researchers have explored its potential as an intermediate in the development of novel pharmaceutical agents, where its reactivity can be harnessed to form bioisosteric replacements or to introduce functional groups that enhance drug efficacy.

In terms of applications, 3-Amino-5-Methylbenzene-1-Sulfonyl Fluoride has shown promise in the field of materials science, particularly in the synthesis of advanced polymers and coatings. Its ability to undergo nucleophilic substitution reactions makes it an ideal candidate for incorporating into polymer backbones, where it can impart desirable properties such as increased thermal stability or enhanced mechanical strength. Recent studies have also highlighted its potential as a precursor for the development of fluorinated materials, which are increasingly sought after for their unique electronic properties and resistance to environmental degradation.

The chemical stability of 3-Amino-5-Methylbenzene-1-Sulfonyl Fluoride under various conditions has been extensively studied, with findings indicating that it exhibits remarkable stability under ambient conditions. However, its reactivity towards nucleophiles remains a key factor in determining its suitability for specific applications. Researchers have also investigated its spectroscopic properties, including UV-vis and NMR spectra, which provide valuable insights into its electronic structure and reactivity patterns.

From a biological standpoint, recent research has focused on evaluating the compound's potential as a pharmacophore or lead molecule in drug discovery efforts. Its amino group can serve as a site for hydrogen bonding interactions, while the sulfonyl fluoride group offers opportunities for enzyme inhibition or receptor targeting. Preclinical studies have demonstrated that derivatives of this compound exhibit moderate to high activity against certain enzymatic targets, suggesting its potential utility in therapeutic applications.

In conclusion, 3-Amino-5-Methylbenzene-1-Sulfonyl Fluoride stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with advancements in synthetic methodologies and material science applications, positions it as a key player in the development of next-generation compounds and materials. As research continues to uncover new avenues for its utilization, this compound is poised to make significant contributions to both academic and industrial sectors.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.